2,5-Dimethoxy-4-methylphenethylamine is a chemical compound with the molecular formula and a molecular weight of approximately 195.26 g/mol. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. It is structurally related to other compounds such as 2,5-dimethoxyphenethylamine and is often associated with psychedelic effects due to its interaction with serotonin receptors in the brain.
The compound can be synthesized from commercially available precursors, including 2,5-dimethoxyphenethylamine and various alkylating agents. Its synthesis and characterization have been documented in various scientific studies and patents, highlighting its potential applications in both research and therapeutic settings.
2,5-Dimethoxy-4-methylphenethylamine is classified under the following categories:
The synthesis of 2,5-dimethoxy-4-methylphenethylamine typically involves several steps:
In a typical synthesis protocol, the reaction may be carried out under an inert atmosphere to prevent oxidation. The reaction conditions (temperature, time) are optimized to maximize yield while minimizing by-products. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of 2,5-dimethoxy-4-methylphenethylamine can be depicted as follows:
The compound's structure can be analyzed using various spectroscopic methods:
2,5-Dimethoxy-4-methylphenethylamine is involved in several chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) or GC-MS to ensure that desired products are obtained without significant side reactions .
The primary mechanism of action for 2,5-dimethoxy-4-methylphenethylamine involves:
Studies indicate that compounds with similar structures exhibit varying degrees of potency at serotonin receptors, with substitutions at specific positions significantly influencing activity .
Purity assessments via techniques such as high-performance liquid chromatography (HPLC) have shown high levels of purity (>99%) for synthesized samples .
2,5-Dimethoxy-4-methylphenethylamine has potential applications in various fields:
Research into this compound continues to expand our understanding of its pharmacological properties and potential applications in neuroscience .
Alexander Shulgin first synthesized 2,5-Dimethoxy-4-methylphenethylamine (commonly referred to as 2C-D) in 1970 while investigating structure-activity relationships among substituted phenethylamines. This work, documented in his book PiHKAL (Phenethylamines I Have Known and Loved), identified 2C-D as a pivotal member of the "2C" series—characterized by two carbon atoms between the amino group and the phenyl ring [2] [5]. Shulgin noted its moderate psychedelic effects at 20–60 mg doses but emphasized its unique role as "pharmacological tofu" due to its ability to potentiate other psychedelics without dominating subjective effects [5]. The compound’s structural simplicity—featuring methoxy groups at the 2- and 5-positions and a methyl group at the 4-position of the phenyl ring—established a template for systematic modifications [4].
Concurrently, the Texas Research Institute of Mental Sciences independently synthesized 2C-D (coded LE-25), exploring its potential in psychotherapeutic settings. Early trials noted its capacity to alter perception and cognition, though it remained less clinically adopted than counterparts like MDMA [5]. Shulgin’s documentation methodically catalogued synthesis routes, physical properties (e.g., melting point: 213–214°C for hydrochloride salt), and qualitative effects, providing the first comprehensive human activity report for this class [5] [7].
Table 1: Key Early Phenethylamine Analogues Synthesized by Shulgin
Compound | Systematic Name | Year Documented | Primary Structural Features |
---|---|---|---|
2C-D | 2,5-Dimethoxy-4-methylphenethylamine | 1970 | 4-methyl, 2,5-dimethoxy substitution |
DOM (STP) | 2,5-Dimethoxy-4-methylamphetamine | 1964 | α-methylated 2C-D analogue |
2C-B | 2,5-Dimethoxy-4-bromophenethylamine | 1974 | 4-bromo substitution |
Mescaline | 3,4,5-Trimethoxyphenethylamine | Pre-1950s | 3,4,5-trimethoxy substitution |
2C-D’s structure served as the archetype for two major psychedelic families: the 2C-X series (phenethylamines) and the DOx series (α-methylated amphetamines). In the 2C-X series, substitutions at the 4-position modulated receptor affinity and potency. For example:
Shulgin demonstrated that small, lipophilic 4-substituents maximized psychedelic efficacy, while bulky groups reduced it [4] [9]. The α-methylation of 2C-D yielded DOM (2,5-Dimethoxy-4-methylamphetamine), a DOx-series compound with heightened potency and extended duration (14–20 hours) due to metabolic stability [1] [7]. DOM’s emergence in 1967 as "STP" in San Francisco highlighted risks of unregulated potent analogs but cemented its utility in neuroscience [3].
Later derivatives like 25I-NBOMe incorporated N-(2-methoxybenzyl) groups, leveraging 2C-D’s core to achieve 100-fold greater 5-HT2A affinity. These "superpotent" analogs validated the role of steric and electronic interactions in receptor binding [9].
Table 2: Structural Evolution from 2C-D to Key Analogues
Structural Class | Prototype | 4-Position Substitution | Potency Relative to 2C-D | Key Receptor Targets |
---|---|---|---|---|
Phenethylamines (2C-X) | 2C-D (LE-25) | Methyl | 1× | 5-HT2A/2B/2C |
2C-I | Iodo | 3× | 5-HT2A partial agonist | |
2C-B | Bromo | 2.5× | 5-HT2A agonist | |
Amphetamines (DOx) | DOM (STP) | Methyl | 10× | 5-HT2A/2B/2C full agonist |
DOI | Iodo | 20× | High 5-HT2A selectivity | |
NBOMe Derivatives | 25I-NBOMe | Iodo + N-methoxybenzyl | 500× | 5-HT2A superagonist |
2C-D bridged traditional ethnopharmacology and modern receptor neuroscience by enabling precise probing of serotonin receptor dynamics. Unlike classical psychedelics (e.g., psilocybin), 2C-D and its analogs exhibited selective affinity for 5-HT2 receptor subtypes, facilitating mechanistic studies:
2C-D’s minimal receptor off-target effects (e.g., negligible activity at dopamine D1–D5 or adrenergic α1A receptors) made it ideal for isolating 5-HT2 contributions to consciousness alterations [5] [9]. This precision informed later neuroplasticity research, linking receptor activation to sustained cognitive effects [6].
Table 3: Neuropharmacological Profiles of 2C-D and Key Analogues
Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | Functional Activity | Primary Behavioral Model |
---|---|---|---|---|
2C-D | 23.9–32.4 | 12.7–150 | Partial agonist | Head twitch response (HTR) |
DOM | 2.1–507 | 19–3,980 | Full agonist | Drug discrimination assays |
DOI | 0.5–1.2 | 4.8–19 | Full agonist | Cognitive flexibility studies |
25I-NBOMe | 0.044 | 0.72 | Superagonist | HTR / PET imaging |
Note: Affinity values (Ki) denote binding strength, with lower values indicating higher affinity.
Concluding Remarks
2,5-Dimethoxy-4-methylphenethylamine (2C-D) exemplifies rational psychedelic design, progressing from Shulgin’s systematic explorations to a cornerstone for neuropharmacological innovation. Its legacy persists in contemporary research on receptor-specific psychedelics and their therapeutic applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7